Cas no 788824-51-1 (N-tert-Butoxycarbonyl 3,5-Diiodotyramine)

N-tert-Butoxycarbonyl 3,5-Diiodotyramine structure
788824-51-1 structure
Nome del prodotto:N-tert-Butoxycarbonyl 3,5-Diiodotyramine
Numero CAS:788824-51-1
MF:C13H17I2NO3
MW:489.087928533554
CID:1004695
PubChem ID:11569392

N-tert-Butoxycarbonyl 3,5-Diiodotyramine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-tert-Butoxycarbonyl 3,5-Diiodotyramine
    • 2-(4-Hydroxy-3,5-diiodophenyl)ethyl]carbaMic Acid 1,1-DiMethylethyl Ester
    • N-(tert-Butoxycarbonyl)[2-(3,5-diiodo-4-hydroxyphenyl)ethyl]aMine
    • N-TERT-BUTOXYCARBONYL 3,5-DIIODOTYRAMINE,OFF-WHITE SOLID
    • tert-butyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate
    • N-t-butoxycarbonyl-3,5-diiodotyramine
    • tert-butyl 4-hydroxy-3,5-diiodophenethylcarbamate
    • 1,1-Dimethylethyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate (ACI)
    • Carbamic acid, [2-(4-hydroxy-3,5-diiodophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • SCHEMBL4453472
    • n-t-boc-3,5-diiodotyramine
    • AKOS015965516
    • DTXSID60468723
    • 788824-51-1
    • N-(tert-Butoxycarbonyl)[2-(3,5-diiodo-4-hydroxyphenyl)ethyl]amine; 2-(4-Hydroxy-3,5-diiodophenyl)ethyl]carbamic Acid 1,1-Dimethylethyl Ester;
    • DA-41350
    • Inchi: 1S/C13H17I2NO3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3,(H,16,18)
    • Chiave InChI: HGUGDDATVGKWTR-UHFFFAOYSA-N
    • Sorrisi: O=C(NCCC1C=C(I)C(O)=C(I)C=1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 488.93000
  • Massa monoisotopica: 488.92979g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 5
  • Complessità: 295
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 58.6Ų

Proprietà sperimentali

  • Densità: 1.9±0.1 g/cm3
  • Punto di fusione: 111-118°C
  • Punto di ebollizione: 435.5±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 217.2±28.7 °C
  • Solubilità: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 62.05000
  • LogP: 3.87300
  • Pressione di vapore: 0.0±1.1 mmHg at 25°C

N-tert-Butoxycarbonyl 3,5-Diiodotyramine Informazioni sulla sicurezza

N-tert-Butoxycarbonyl 3,5-Diiodotyramine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B690555-50mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
50mg
$ 643.00 2023-04-18
TRC
B690555-10 mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
10mg
$ 120.00 2022-01-06
TRC
B690555-25 mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
25mg
$ 275.00 2022-01-06
TRC
B690555-50 mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
50mg
$ 525.00 2022-01-06
TRC
B690555-100mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
100mg
$ 1160.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-396346-10 mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine,
788824-51-1
10mg
¥2,407.00 2023-07-10
TRC
B690555-10mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
10mg
$ 150.00 2023-09-08
TRC
B690555-100 mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
100MG
$ 950.00 2022-01-06
TRC
B690555-5mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
5mg
$ 115.00 2023-09-08
TRC
B690555-25mg
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
788824-51-1
25mg
$ 339.00 2023-09-08

N-tert-Butoxycarbonyl 3,5-Diiodotyramine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  24 h, rt
1.2 Reagents: N-Iodosuccinimide Solvents: Methanol ;  24 h, rt
Riferimento
Anti-parasite activity of novel 3,5-diiodophenethyl-benzamides
Restrepo, Manuel Pastrana ; Surmay, Veronica Surmay; Jaramillo, Elkin Galeano; Restrepo, Sara Robledo, Journal of the Brazilian Chemical Society, 2019, 30(1), 116-123

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium methoxide ,  Iodine chloride Solvents: Dimethylformamide ,  Dichloromethane ;  3 h, -40 °C
Riferimento
Biomimetic deiodination of thyroid hormones and iodothyronamines - a structure-activity relationship study
Mondal, Santanu; Mugesh, Govindasamy, Organic & Biomolecular Chemistry, 2016, 14(40), 9490-9500

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium methoxide ,  Iodine chloride Solvents: Dimethylformamide ,  Dichloromethane ;  3 h, -40 °C
Riferimento
Conformational Flexibility and Halogen Bonding in Thyroid Hormones and Their Metabolites
Mondal, Santanu; Mugesh, Govindasamy, Crystal Growth & Design, 2016, 16(10), 5896-5906

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium methoxide ,  Iodine chloride Solvents: Dimethylformamide ,  Dichloromethane ;  3 h, -40 °C
Riferimento
Regioselective deiodination of iodothyronamines, endogenous thyroid hormone derivatives, by deiodinase mimics
Mondal, Santanu; Mugesh, Govindasamy, Chemistry - A European Journal, 2014, 20(35), 11120-11128

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butylamine ,  Iodine chloride Solvents: Tetrahydrofuran ;  10 min, -40 °C; 60 min, -35 °C; 120 min, -35 °C → 0 °C
Riferimento
Trace Amine-Associated Receptor Agonists: Synthesis and Evaluation of Thyronamines and Related Analogues
Hart, Matthew E.; Suchland, Katherine L.; Miyakawa, Motonori; Bunzow, James R.; Grandy, David K.; et al, Journal of Medicinal Chemistry, 2006, 49(3), 1101-1112

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  cooled; 4 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  -30 °C; 30 min, -30 °C
1.3 Reagents: Iodine ,  Potassium iodide Solvents: Tetrahydrofuran ;  -30 °C; 30 min, -30 °C; -30 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Syntheses of thyronamine analogs of thyronine
Hou, Fuhui; Gao, Zhixin; Liu, Minxian; Lu, Jiuan; Xu, Youjun, Zhongguo Yaowu Huaxue Zazhi, 2007, 17(6), 392-394

N-tert-Butoxycarbonyl 3,5-Diiodotyramine Raw materials

N-tert-Butoxycarbonyl 3,5-Diiodotyramine Preparation Products

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.